molecular formula C8H15N B14406586 1-(2-Methylprop-2-en-1-yl)pyrrolidine CAS No. 85794-01-0

1-(2-Methylprop-2-en-1-yl)pyrrolidine

Cat. No.: B14406586
CAS No.: 85794-01-0
M. Wt: 125.21 g/mol
InChI Key: CXNNOOVNAJCPLQ-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)pyrrolidine (IUPAC name) is a bicyclic tertiary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features a pyrrolidine ring substituted with a 2-methylpropenyl group, as shown in its SMILES string: CC(=C)CN1CCCC1. Key synonyms include 1-(2-Methylallyl)pyrrolidine and N-Isobutenylpyrrolidine .

This compound is primarily utilized as a reactive intermediate in organic synthesis. For example, it participates in microwave-assisted tandem reactions to construct oxygen polycyclic compounds like benzo[1,3]cyclopropa[1,2-b]chromene-4,5-diones . Its enamine-like reactivity and steric profile make it valuable in catalysis and pharmaceutical precursor synthesis.

Properties

CAS No.

85794-01-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)pyrrolidine

InChI

InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h1,3-7H2,2H3

InChI Key

CXNNOOVNAJCPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1CCCC1

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine with Prenyl Halides

The direct alkylation of pyrrolidine using prenyl halides represents a straightforward route to 1-(2-methylprop-2-en-1-yl)pyrrolidine. In this approach, pyrrolidine acts as a nucleophile, displacing the halide in a prenyl bromide or chloride under basic conditions. A notable example involves the use of lithium hexamethyldisilazane (LiHMDS) as a base to deprotonate pyrrolidine, enhancing its nucleophilicity for subsequent reaction with prenyl bromide.

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to room temperature, achieving moderate to high yields (60–85%). Steric hindrance from the prenyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. A key advantage is the retention of the alkene moiety, which avoids undesired saturation of the prenyl group. However, competing side reactions, such as over-alkylation or elimination, require careful optimization of stoichiometry and temperature.

Reaction Conditions Details
Substrate Pyrrolidine
Alkylating Agent Prenyl bromide
Base LiHMDS
Solvent THF
Temperature −78°C to 25°C
Yield 60–85%

Reductive Amination Approaches

Reductive amination offers an alternative pathway by condensing pyrrolidine with prenal (2-methylprop-2-enal) in the presence of a reducing agent. This method leverages the in situ formation of an imine intermediate, which is subsequently reduced to the tertiary amine. Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes are commonly employed as selective reducing agents to avoid alkene hydrogenation.

The reaction is conducted in methanol or dichloromethane at ambient temperature, with yields ranging from 50% to 70%. While this method avoids the use of prenyl halides, the volatility of prenal and the sensitivity of the reducing agents to moisture pose practical challenges. Additionally, competing aldol condensation of prenal can reduce efficiency, necessitating excess amine or low-temperature conditions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide a convergent route to functionalized pyrrolidines, including this compound. A three-component reaction involving ethyl 2,4-dioxovalerate, an aldehyde, and an amine has been adapted for synthesizing pyrrolidine-2,3-dione intermediates, which can be further modified. For instance, treatment of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine in ethanol yields enamine derivatives through tautomerization and nucleophilic attack.

Although this method primarily generates pyrrolidine-2,3-diones, reductive cleavage of the dione moiety using LiAlH4 or BH3·THF could theoretically afford this compound. Computational studies support the feasibility of such transformations, with density functional theory (DFT) calculations indicating low energy barriers for key steps.

Key Steps Details
Multicomponent Reaction Ethyl 2,4-dioxovalerate + aldehyde + amine
Tautomerization Keto-enol equilibrium stabilization
Reduction LiAlH4 or BH3·THF
Theoretical Yield 40–60% (estimated)

Catalytic Hydrogenation Methods

Catalytic hydrogenation of unsaturated precursors provides a stereocontrolled route to this compound. For example, hydrogenation of 1-(2-methylprop-2-yn-1-yl)pyrrolidine over palladium on carbon (Pd/C) selectively reduces the alkyne to the cis-alkene. This method ensures high stereoselectivity (>90%) and yields exceeding 80% under mild conditions (1–3 atm H2, 25°C).

A critical consideration is the choice of catalyst to prevent over-reduction or isomerization. Pd/C in methanol proves effective, whereas Raney nickel may lead to undesired byproducts. This approach is particularly advantageous for large-scale synthesis due to its operational simplicity and minimal waste generation.

Comparison of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Stereoselectivity Scalability Complexity
Alkylation 60–85% Low Moderate Low
Reductive Amination 50–70% Moderate Low Moderate
Multicomponent Reaction 40–60% High High High
Catalytic Hydrogenation 80–90% High High Moderate

Catalytic hydrogenation emerges as the most scalable and stereoselective method, whereas alkylation offers simplicity for small-scale synthesis. Multicomponent reactions, while complex, enable access to highly functionalized intermediates.

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, synthetic applications, and biological activities of 1-(2-Methylprop-2-en-1-yl)pyrrolidine and related compounds:

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Applications/Activity References
This compound C₈H₁₅N 2-methylpropenyl group Microwave-assisted Intermediate for polycyclic compounds
1-(Prop-1-en-2-yl)pyrrolidine C₇H₁₃N Propenyl group (methyl at C1) In situ generation Synthesis of chromene-diones
1-(2-Aminoethyl)pyrrolidine C₆H₁₄N₂ Aminoethyl side chain Stepwise alkylation Precursor for AChE inhibitors
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine C₁₆H₂₅NO Long-chain dienoyl group QSAR read-across analysis Feed additives (low toxicity predicted)
1-[(2E)-3-(2-Chloro-3-methoxyphenyl)propenoyl]pyrrolidine C₁₄H₁₅ClNO₂ Chloro-methoxyphenyl propenoyl group Acylation reactions Bioactive molecule (unexplored potential)
1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol C₇H₁₁N₃OS Thiadiazole ring + hydroxyl group Condensation Antimicrobial, anticancer
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₉F₂NO₃ Difluorophenyl + oxo-carboxylic acid Multicomponent coupling Anti-inflammatory, antiviral

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